Cas no 1197865-33-0 (2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile hydrochloride)

2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile hydrochloride 化学的及び物理的性質
名前と識別子
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- 2-(1,4-Diazepan-1-yl)nicotinonitrile hydrochloride
- 2-(1,4-diazepan-1-yl)pyridine-3-carbonitrile hydrochloride
- Z803145374
- 2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile hydrochloride
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- インチ: 1S/C11H14N4.ClH/c12-9-10-3-1-5-14-11(10)15-7-2-4-13-6-8-15;/h1,3,5,13H,2,4,6-8H2;1H
- InChIKey: ZTZUWWMPFBUZTG-UHFFFAOYSA-N
- ほほえんだ: Cl.N1(C2C(C#N)=CC=CN=2)CCNCCC1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 244
- トポロジー分子極性表面積: 52
2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-53258-0.1g |
2-(1,4-diazepan-1-yl)pyridine-3-carbonitrile hydrochloride |
1197865-33-0 | 0.1g |
$51.0 | 2023-02-10 | ||
Ambeed | A1111842-1g |
2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile hydrochloride |
1197865-33-0 | 98% | 1g |
$384.0 | 2024-04-25 | |
A2B Chem LLC | AV41918-250mg |
2-(1,4-diazepan-1-yl)pyridine-3-carbonitrile hydrochloride |
1197865-33-0 | 90% | 250mg |
$268.00 | 2024-04-20 | |
1PlusChem | 1P019XBY-2.5g |
2-(1,4-diazepan-1-yl)pyridine-3-carbonitrile hydrochloride |
1197865-33-0 | 90% | 2.5g |
$335.00 | 2023-12-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1553400-1g |
2-(1,4-Diazepan-1-yl)nicotinonitrile hydrochloride |
1197865-33-0 | 98% | 1g |
¥3282.00 | 2024-08-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15701-1-5G |
2-(1,4-diazepan-1-yl)pyridine-3-carbonitrile hydrochloride |
1197865-33-0 | 95% | 5g |
¥ 4,045.00 | 2023-04-03 | |
Enamine | EN300-53258-0.05g |
2-(1,4-diazepan-1-yl)pyridine-3-carbonitrile hydrochloride |
1197865-33-0 | 0.05g |
$35.0 | 2023-02-10 | ||
Enamine | EN300-53258-5.0g |
2-(1,4-diazepan-1-yl)pyridine-3-carbonitrile hydrochloride |
1197865-33-0 | 5.0g |
$615.0 | 2023-02-10 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15701-1-1G |
2-(1,4-diazepan-1-yl)pyridine-3-carbonitrile hydrochloride |
1197865-33-0 | 95% | 1g |
¥ 1,313.00 | 2023-04-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15701-1-10G |
2-(1,4-diazepan-1-yl)pyridine-3-carbonitrile hydrochloride |
1197865-33-0 | 95% | 10g |
¥ 5,999.00 | 2023-04-03 |
2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile hydrochloride 関連文献
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile hydrochlorideに関する追加情報
2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile hydrochloride: A Comprehensive Overview
The compound with CAS No. 1197865-33-0, known as 2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile hydrochloride, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a diazepane ring system with a pyridine carbonitrile moiety. The diazepane ring, a seven-membered ring containing two nitrogen atoms, contributes to the compound's intriguing chemical properties and potential bioactivity.
Recent studies have highlighted the importance of heterocyclic compounds like this one in drug discovery and development. The pyridine carbonitrile group is particularly notable for its ability to participate in various chemical reactions, making it a valuable component in the synthesis of bioactive molecules. The hydrochloride salt form of this compound further enhances its stability and solubility, which are critical factors in pharmaceutical applications.
One of the most exciting aspects of 2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile hydrochloride is its potential as a lead compound in the development of novel therapeutic agents. Researchers have explored its ability to modulate various biological targets, including enzymes and receptors, which are implicated in a wide range of diseases. For instance, recent findings suggest that this compound may exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of conditions such as neurodegenerative diseases and cardiovascular disorders.
The synthesis of 2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile hydrochloride involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. The use of advanced synthetic techniques, such as microwave-assisted synthesis and catalytic cross-coupling reactions, has significantly improved the efficiency of this process. These methods not only reduce production time but also minimize the environmental impact associated with traditional synthetic approaches.
In terms of pharmacokinetics, this compound has shown favorable absorption and distribution profiles in preclinical studies. Its ability to cross biological membranes efficiently suggests that it may have excellent bioavailability when administered orally or through other routes. Additionally, preliminary toxicity studies indicate that this compound exhibits low toxicity at therapeutic doses, further supporting its potential as a safe and effective drug candidate.
The structural versatility of 2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile hydrochloride also makes it an attractive starting material for further chemical modifications. By introducing additional functional groups or altering the diazepane ring system, researchers can explore a wide range of structural analogs with potentially enhanced biological activities. This approach has already led to the discovery of several promising derivatives that are currently under investigation.
In conclusion, 2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile hydrochloride represents a significant advancement in the field of heterocyclic chemistry. Its unique structure, coupled with its potential therapeutic applications, positions it as a key player in the development of innovative pharmaceuticals. As research continues to uncover new insights into its properties and mechanisms of action, this compound is poised to make a substantial impact on both academic and industrial drug discovery efforts.
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